molecular formula C28H36FN3O B10860972 Palazestrant CAS No. 2092925-89-6

Palazestrant

Cat. No.: B10860972
CAS No.: 2092925-89-6
M. Wt: 449.6 g/mol
InChI Key: LBSFUBLFDCAEKV-XHCCPWGMSA-N
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Description

OP-1250, also known as palazestrant, is a novel, orally bioavailable complete estrogen receptor antagonist and selective estrogen receptor degrader. It is being developed for the treatment of estrogen receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer. This compound has shown promising results in preclinical and clinical studies, demonstrating its potential to become a best-in-class endocrine therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OP-1250 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary information held by the developing company, Olema Oncology. it is known that the synthesis involves standard organic chemistry techniques such as nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of OP-1250 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

OP-1250 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various intermediates that are further functionalized to produce the final compound, OP-1250 .

Scientific Research Applications

OP-1250 has several scientific research applications, including:

Mechanism of Action

OP-1250 exerts its effects by binding to the estrogen receptor and blocking its transcriptional activation functions. This prevents the receptor from promoting the expression of genes involved in cell cycle progression and cellular growth. Additionally, OP-1250 promotes the degradation of the estrogen receptor, further inhibiting its activity. This dual mechanism of action makes OP-1250 a potent inhibitor of estrogen receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OP-1250

OP-1250 is unique in its complete antagonism and degradation of the estrogen receptor, without any agonist activity. It also has superior pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a promising candidate for the treatment of estrogen receptor-positive breast cancer .

Properties

CAS No.

2092925-89-6

Molecular Formula

C28H36FN3O

Molecular Weight

449.6 g/mol

IUPAC Name

(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C28H36FN3O/c1-5-14-31-16-22(17-31)33-21-12-10-20(11-13-21)27-26-24(23-8-6-7-9-25(23)30-26)15-19(2)32(27)18-28(3,4)29/h6-13,19,22,27,30H,5,14-18H2,1-4H3/t19-,27-/m1/s1

InChI Key

LBSFUBLFDCAEKV-XHCCPWGMSA-N

Isomeric SMILES

CCCN1CC(C1)OC2=CC=C(C=C2)[C@@H]3C4=C(C[C@H](N3CC(C)(C)F)C)C5=CC=CC=C5N4

Canonical SMILES

CCCN1CC(C1)OC2=CC=C(C=C2)C3C4=C(CC(N3CC(C)(C)F)C)C5=CC=CC=C5N4

Origin of Product

United States

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